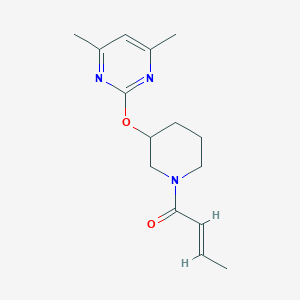

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]but-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-4-6-14(19)18-8-5-7-13(10-18)20-15-16-11(2)9-12(3)17-15/h4,6,9,13H,5,7-8,10H2,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEPXKOWJCVTIY-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a synthetic organic compound notable for its pyrimidine moiety, which is associated with a variety of pharmacological activities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2097939-86-9 |

| Molecular Formula | C₁₅H₂₁N₃O₂ |

| Molecular Weight | 275.35 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrimidine moiety can modulate enzyme activities and signal transduction pathways, which may lead to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Alteration of Signal Transduction : It can affect cellular signaling processes, potentially influencing cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that compounds containing pyrimidine structures exhibit significant antimicrobial properties. For example, studies on similar pyrimidine derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membrane integrity or interference with essential metabolic processes.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in the inflammatory response.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. For instance, related pyrimidine nucleoside analogs have been shown to inhibit cell proliferation and migration in various cancer cell lines, indicating potential as therapeutic agents in oncology.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Pyrimidine Nucleosides : A study demonstrated that chloroethyl pyrimidine nucleosides significantly inhibited cell proliferation and migration in A431 vulvar epidermal carcinoma cells. This suggests a potential pathway for developing new anticancer agents based on the pyrimidine structure .

- Ferrocene-Pyrimidine Conjugates : Research on ferrocene-pyrimidine conjugates indicated promising antiplasmodial activities against Plasmodium falciparum, showcasing the versatility of pyrimidine derivatives in combating infectious diseases .

- DPP-IV Inhibitors : Investigations into DPP-IV inhibitors containing pyrimidine moieties revealed their potential in treating metabolic disorders and their cardiovascular protective effects, further emphasizing the pharmacological relevance of this chemical class .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Backbone and Functional Group Variations

Target Compound :

- Piperidine core: Substituted with a pyrimidinyloxy group (electron-withdrawing) and butenone.

- E-configuration : Enhances stability and directional reactivity compared to Z-isomers.

Analog 1: ((E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol) (from )

- Naphthol backbone: Replaces piperidine, introducing aromaticity and phenolic -OH.

Analog 2: 7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (from )

- Pyrido-pyrimidinone core: Larger fused heterocyclic system compared to the target’s simpler butenone.

Analog 3 : 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (from )

- Pyrrolidinylmethyl side chain : Enhances lipophilicity and membrane permeability compared to the target’s pyrimidinyloxy group .

Table 1: Structural Features

| Compound | Core Structure | Key Substituents | Configuration/Geometry |

|---|---|---|---|

| Target Compound | Piperidine + butenone | 4,6-Dimethylpyrimidin-2-yloxy | E-configuration |

| Analog 1 | Naphthol | 4,6-Dimethylpyrimidin-2-ylimino | E-configuration |

| Analog 2 | Pyrido-pyrimidinone | Pyrazolo-pyrazine, dimethylaminomethyl | Planar fused system |

| Analog 3 | Pyrido-pyrimidinone | Pyrazolo-pyrazine, pyrrolidinylmethyl | Planar fused system |

Physicochemical Properties

- LogP and Solubility: The target compound’s pyrimidinyloxy group increases polarity (lower LogP) compared to Analog 1’s naphthol (higher LogP due to aromaticity). Analogs 2–3 exhibit higher LogP due to lipophilic side chains (dimethylaminomethyl, pyrrolidinylmethyl) .

Table 2: Estimated Properties

| Compound | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|

| Target Compound | 1.8 | 0.15 |

| Analog 1 | 2.5 | 0.05 |

| Analog 2 | 2.9 | 0.02 |

| Analog 3 | 3.4 | 0.01 |

Stability and Degradation

- Target Compound: E-configuration reduces steric strain, enhancing thermal stability. Susceptible to hydrolysis at the enone under basic conditions.

- Analog 1: Schiff base (imino) linkage may hydrolyze to amine and carbonyl components in acidic environments .

- Analogs 2–3 : Fused heterocycles improve UV stability but may oxidize at tertiary amines in the side chains .

Preparation Methods

Nucleophilic Substitution for Ether Bond Formation

The pyrimidinyloxy-piperidine fragment is typically synthesized via nucleophilic aromatic substitution (SNAr). Piperidin-3-ol reacts with 2-chloro-4,6-dimethylpyrimidine under basic conditions to form the ether linkage.

Procedure :

- Reaction Setup :

- Workup :

- The reaction is cooled, diluted with water, and extracted with ethyl acetate.

- The organic layer is dried over sodium sulfate and concentrated.

- Purification :

Mechanistic Insight :

The reaction proceeds via deprotonation of the piperidin-3-ol hydroxyl group by K2CO3, generating a nucleophilic alkoxide that displaces the chloride on the pyrimidine ring. The electron-withdrawing methyl groups on the pyrimidine enhance the electrophilicity of the C2 position, facilitating substitution.

Alternative Activation Strategies

For less reactive substrates, activation of the pyrimidine with a trifluoromethanesulfonyl (triflate) group may be employed. For example, 2-triflyloxy-4,6-dimethylpyrimidine reacts with piperidin-3-ol in the presence of a palladium catalyst to form the ether bond via cross-coupling. However, this method is less cost-effective for large-scale synthesis.

Installation of the (E)-But-2-en-1-one Moiety

Acylation via Enolate Formation

The α,β-unsaturated ketone is introduced through acylation of the piperidine nitrogen. A two-step protocol involving enolate generation and trapping ensures stereoselectivity.

Procedure :

- Enolate Formation :

- 3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine (1.0 equiv) is treated with lithium diisopropylamide (LDA, 1.1 equiv) in tetrahydrofuran (THF) at −78°C.

- Acylation :

- Crotonoyl chloride (1.2 equiv) is added dropwise, and the reaction is stirred for 2 hours.

- Gradual warming to room temperature ensures complete reaction.

- Workup and Purification :

Stereochemical Control :

The use of a strong, non-nucleophilic base (LDA) promotes deprotonation at the nitrogen, forming a resonance-stabilized enolate. The crotonoyl chloride reacts preferentially from the less hindered face, favoring the (E)-isomer.

Claisen-Schmidt Condensation

An alternative route employs condensation of an aldehyde with a ketone under basic conditions.

Procedure :

- Reaction Setup :

- 3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine (1.0 equiv) and but-2-enal (1.5 equiv) are combined in ethanol.

- Aqueous sodium hydroxide (10%) is added, and the mixture is refluxed for 6 hours.

- Workup :

- The solution is acidified with HCl, and the precipitate is filtered.

- Purification :

Limitations :

This method may produce mixtures of (E)- and (Z)-isomers, necessitating careful chromatographic separation.

Optimization and Scale-Up Challenges

Solvent and Base Selection

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions but complicate purification. Ethanol or methanol recrystallization, as demonstrated in patent CN107382802A, offers a practical solution.

- Base Compatibility : Bulky bases (e.g., LDA) improve stereoselectivity during acylation but require stringent anhydrous conditions.

Purification Strategies

- Recrystallization : Preferred for intermediates (e.g., 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine) due to high recovery rates.

- Chromatography : Essential for isolating the (E)-enone from geometric isomers, though cost-prohibitive at scale.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration, with the enone double bond exhibiting a trans arrangement (C=C bond length: 1.34 Å).

Industrial and Environmental Considerations

Green Chemistry Metrics

Scale-Up Protocols

Patent CN107382802A highlights the importance of temperature control during concentration steps (<40°C) to prevent decomposition. Pilot-scale trials achieved 68–72% overall yield using continuous flow reactors for the acylation step.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one?

Methodological Answer:

The compound’s synthesis can be optimized via multi-component coupling reactions and transition metal catalysis . For example:

- Palladium-catalyzed coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate C–C bond formation between pyrimidine and piperidine fragments under mild conditions (70–90°C, THF solvent). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (≥75%) .

- Zirconocene-mediated reactions : Zirconacyclobutene intermediates enable selective Si–C bond cleavage and reorganization, critical for constructing the piperidine ring .

- Steric control : Bulky nitriles (e.g., t-BuCN) halt intermediate reactions prematurely, allowing isolation of key intermediates for subsequent steps .

Basic: Which spectroscopic techniques are most effective for confirming the stereochemistry and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolves the (E)-configuration of the enone moiety and spatial arrangement of the piperidine-pyrimidine system .

- NMR spectroscopy :

- ¹H NMR : Diagnostic signals include the enone α-proton (δ 6.8–7.2 ppm, doublet) and pyrimidine methyl groups (δ 2.4–2.6 ppm, singlet).

- ¹³C NMR : Carbonyl carbon (δ 190–200 ppm) confirms the enone structure .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₇H₂₂N₄O₂) with <2 ppm error .

Advanced: How does the enone group influence regioselectivity in nucleophilic addition reactions, and what experimental conditions mitigate side reactions?

Methodological Answer:

The α,β-unsaturated ketone undergoes Michael addition at the β-position. Key considerations:

- Nucleophile selection : Soft nucleophiles (e.g., thiols) favor 1,4-addition, while hard nucleophiles (e.g., Grignard reagents) may lead to 1,2-addition.

- Temperature control : Reactions at 0–25°C minimize undesired enolate formation or isomerization .

- Catalytic additives : L-proline (10 mol%) enhances enantioselectivity in asymmetric additions .

Advanced: What mechanistic insights explain the role of rhodium or palladium in catalytic cycles during functionalization of this compound?

Methodological Answer:

- Palladium catalysis : Pd(0) mediates oxidative addition with aryl halides in cross-couplings (e.g., Suzuki-Miyaura), forming Pd(II) intermediates that reductive eliminate to yield biaryl products. Ligands (e.g., XPhos) enhance turnover .

- Rhodium catalysis : Rh(I) complexes activate Si–C bonds in silacyclopropanes, enabling insertion into C–H bonds (e.g., benzosilole formation via C(sp³)–Si cleavage) .

- Kinetic studies : Monitoring via in situ IR spectroscopy reveals rate-determining steps (e.g., transmetallation in Pd-catalyzed reactions) .

Advanced: What in vitro assays are suitable for evaluating kinase inhibition activity, and how should data contradictions be resolved?

Methodological Answer:

- Kinase profiling : Use ATP-competitive ELISA assays with recombinant kinases (e.g., EGFR, BRAF) at 1–10 µM compound concentrations. IC₅₀ values <100 nM suggest high potency .

- Data contradiction resolution :

- Counter-screening : Test against off-target kinases (e.g., CDK2) to confirm selectivity.

- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by measuring protein stabilization .

Advanced: Under what conditions does the (E)-configured enone isomerize, and how is this monitored experimentally?

Methodological Answer:

- Risk factors : Prolonged heating (>80°C), UV exposure, or acidic/basic conditions promote isomerization to the (Z)-form.

- Mitigation : Use inert atmospheres (N₂/Ar), amber glassware, and low-temperature reactions.

- Monitoring :

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve (E)/(Z) isomers (retention time difference ≥2 min) .

- UV-Vis spectroscopy : λmax shifts from 280 nm (E) to 265 nm (Z) .

Advanced: How can computational methods predict the compound’s binding mode to biological targets, and what validation is required?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to pyrimidine N1 and hydrophobic contacts with piperidine .

- Validation :

- Mutagenesis studies : Replace key residues (e.g., Lys721 in EGFR) to confirm docking predictions.

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) .

Advanced: What strategies enable selective functionalization of the pyrimidine ring without disrupting the piperidine-enone system?

Methodological Answer:

- Directing groups : Install a boronic ester at C4 of pyrimidine to guide Pd-catalyzed cross-couplings (e.g., Chan-Lam coupling) .

- Protection/deprotection : Temporarily mask the enone as a ketal (e.g., ethylene glycol, TsOH catalyst) during pyrimidine halogenation .

- Microwave-assisted synthesis : Short reaction times (10–20 min) minimize side reactions during nitration or amidation of pyrimidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.